Cas no 1807145-72-7 (5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine)

1807145-72-7 structure
Productnaam:5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine
CAS-nummer:1807145-72-7
MF:C8H7ClF2N2O2
MW:236.603187799454
CID:4897088
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine Chemische en fysische eigenschappen
Naam en identificatie
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- 5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine
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- Inchi: 1S/C8H7ClF2N2O2/c1-4-6(8(10)11)7(13(14)15)5(2-9)3-12-4/h3,8H,2H2,1H3
- InChI-sleutel: KFBPZVQHNYIHBN-UHFFFAOYSA-N
- LACHT: ClCC1=CN=C(C)C(C(F)F)=C1[N+](=O)[O-]
Berekende eigenschappen
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 237
- XLogP3: 2.1
- Topologisch pooloppervlak: 58.7
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Alichem | A029018435-500mg |
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine |
1807145-72-7 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
Alichem | A029018435-1g |
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine |
1807145-72-7 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
Alichem | A029018435-250mg |
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine |
1807145-72-7 | 95% | 250mg |
$1,009.40 | 2022-03-31 |
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine Gerelateerde literatuur
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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